molecular formula C17H12N4O3S B2540663 5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 861212-97-7

5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B2540663
CAS RN: 861212-97-7
M. Wt: 352.37
InChI Key: FMPVOIJXIQVLPA-UHFFFAOYSA-N
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Description

The compound "5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione" is a heterocyclic molecule that appears to be a derivative of imidazo[1,2-a]pyridine, which is a structure known for its antiviral properties, particularly against human cytomegalovirus (CMV) and varicella-zoster virus (VZV) . The presence of a thiazole ring and a pyrimidinetrione moiety suggests potential biological activity, which could be explored for antimicrobial or antiviral applications.

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridine derivatives typically involves the formation of a key intermediate through a multi-component reaction, which is then further reacted with various reagents to introduce additional functional groups . For example, the synthesis of benzo[4,5]imidazo[1,2-a]pyrimido[4,5-d]pyrimidines was achieved by reacting 2-amino-4-aryl-4,10-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine-3-carbonitriles with formaldehyde/urea . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that a similar multi-step synthetic route could be employed.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the presence of a fused heterocyclic system, which can be further functionalized at various positions to modulate the compound's properties . The X-ray diffraction analysis and spectroscopic methods such as 1H- and 13C-NMR, IR spectroscopy, and elemental analysis are typically used to confirm the structures of such compounds . These techniques would be essential in determining the precise structure of the compound .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can undergo various chemical reactions, including the Povarov (aza-Diels–Alder) reaction, which can lead to [1,3] sigmatropic rearrangement and the formation of dihydrobenzimidazo[1,2-a]pyrimidines . The reactivity of the compound "this compound" would likely be influenced by the presence of the imidazo[2,1-b][1,3]thiazole and pyrimidinetrione moieties, which could participate in various nucleophilic and electrophilic reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives can vary widely depending on the nature and position of substituents. Photophysical studies of related compounds have shown positive emission solvatochromism with significant Stokes shifts, indicating potential applications in fluorescence-based technologies . The compound may also exhibit unique solvatochromic and photophysical behavior, which could be studied using similar methods. Additionally, the antimicrobial activity of related compounds suggests that the compound could possess similar properties, which would be worth investigating .

Scientific Research Applications

Synthesis and Reactivity

5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione, belonging to the class of imidazo[2,1-b]thiazole derivatives, has been a focus of synthesis and reactivity studies. Research by Kutrov et al. (2008) demonstrates the synthesis of cyanomethyl derivatives of imidazo[1,2-a]pyridine, imidazo[1,2-a]pyrimidine, and imidazo[2,1-b]thiazole, exploring their reactivity through various chemical processes such as nitration, bromination, and acylation (Kutrov, Kovalenko, & Volovenko, 2008).

Structural Analysis and Characterization

Research on the structural characterization of imidazo[2,1-b]thiazole derivatives and related compounds has been conducted, providing insights into their molecular structure and interactions. For instance, Dylong et al. (2016) focused on the synthesis and characterization of imidazo[1,2-a]pyrimidin-2-yl-acetic acid and related analogs with imidazo[2,1-b]thiazole rings, using single-crystal X-ray diffraction and spectroscopy methods (Dylong, Goldeman, Sowa, Ślepokura, Droz̊dz̊ewski, & Matczak-Jon, 2016).

Antimicrobial Activities

A significant area of research for imidazo[2,1-b]thiazole derivatives is their potential antimicrobial properties. Studies like those conducted by Badige et al. (2009) synthesized novel barbituric acid and thiohydantoin derivatives of imidazo[2,1-b][1,3,4]thiadiazoles, evaluating their antibacterial and antifungal activities (Badige, Shetty, Lamani, & Khazi, 2009).

Pharmacological Properties

Although the user request excludes information on drug use and dosage, it's worth noting that compounds of this class have been investigated for various pharmacological properties, including their potential as radiosensitizing agents, as explored by Reddy et al. (2010) (Reddy, Sekhar, Sasi, Reddy, Freeman, & Crooks, 2010).

Future Directions

The future directions for this compound could involve further exploration of its diverse pharmacological properties. There is a great importance of heterocyclic ring-containing drugs, and imidazole-containing moiety occupies a unique position in heterocyclic chemistry . Therefore, this compound and its derivatives could be potential candidates for the development of new drugs.

Mechanism of Action

Target of Action

The primary targets of this compound are cancer cells, specifically colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) cells . These cells play a crucial role in the development and progression of their respective cancers.

Mode of Action

The compound interacts with its targets by inducing cytotoxicity . It has been observed that the compound causes mitochondrial membrane depolarization and multicaspase activation in MCF-7 cells, leading to apoptosis . This means that the compound triggers programmed cell death, effectively killing the cancer cells.

Biochemical Pathways

The compound affects the apoptosis pathway in cancer cells . Apoptosis is a form of programmed cell death that is often dysregulated in cancer. By inducing apoptosis, the compound can effectively halt the proliferation of cancer cells and potentially shrink tumors.

Pharmacokinetics

The compound’s cytotoxic effects on cancer cells suggest that it is able to reach its target sites effectively .

Result of Action

The result of the compound’s action is the induction of apoptosis in cancer cells, leading to their death . This can potentially halt the progression of the cancer and shrink tumors.

properties

IUPAC Name

5-[[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O3S/c1-9-2-4-10(5-3-9)13-12(21-6-7-25-17(21)18-13)8-11-14(22)19-16(24)20-15(11)23/h2-8H,1H3,(H2,19,20,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPVOIJXIQVLPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=C4C(=O)NC(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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